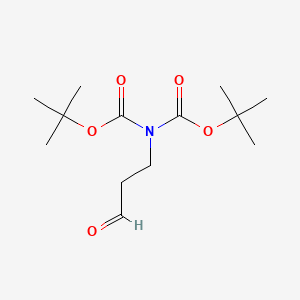

3-(Bis(tert-butoxycarbonyl)amino)propanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQYATPTVWCYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCC=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-(Bis(tert-butoxycarbonyl)amino)propanal

An In-Depth Technical Guide to 3-(Bis(tert-butoxycarbonyl)amino)propanal: Properties, Synthesis, and Synthetic Utility

Prepared by: Gemini, Senior Application Scientist

Introduction: A Trifunctional Synthon for Complex Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the demand for versatile and precisely functionalized building blocks is paramount. This compound is a specialized chemical reagent of significant interest. Its structure is characterized by a three-carbon backbone featuring a terminal aldehyde, with the nitrogen on the 3-position protected by two tert-butoxycarbonyl (Boc) groups. This unique arrangement makes it a trifunctional synthon, offering a reactive aldehyde handle for carbon-carbon or carbon-nitrogen bond formation, while the N,N-bis(Boc) moiety serves as a stable, sterically hindered protecting group for the primary amine.

This guide provides a comprehensive technical overview of the chemical properties, reactivity, synthesis, and key applications of this compound, designed for researchers and scientists who require a deep, functional understanding of this valuable synthetic intermediate.

Section 1: Core Chemical Properties & Stability

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. This section details the physicochemical, spectroscopic, and stability characteristics of this compound.

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure.

| Property | Value |

| Molecular Formula | C₁₃H₂₃NO₅ |

| Molecular Weight | 289.33 g/mol |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid. |

| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF), and acetone. Poorly soluble in water. |

| Boiling/Melting Point | Not reported. Expected to have a relatively high boiling point and may decompose upon distillation. |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.75-9.80 (t, 1H): The characteristic signal for the aldehyde proton (-CHO).

-

δ 3.80-3.90 (t, 2H): Methylene protons adjacent to the nitrogen (-CH₂-N).

-

δ 2.70-2.80 (t, 2H): Methylene protons alpha to the aldehyde carbonyl (-CH₂-CHO).

-

δ 1.95-2.05 (m, 2H): The central methylene protons (-CH₂-CH₂-CH₂-).

-

δ 1.45-1.50 (s, 18H): A large singlet corresponding to the 18 equivalent protons of the two tert-butyl groups.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~201 ppm: Aldehyde carbonyl carbon.[1]

-

δ ~153 ppm: Carbonyl carbons of the two Boc groups.

-

δ ~83 ppm: Quaternary carbons of the two tert-butyl groups.

-

δ ~45 ppm: Methylene carbon attached to the nitrogen.

-

δ ~42 ppm: Methylene carbon alpha to the aldehyde.

-

δ ~28 ppm: Methyl carbons of the tert-butyl groups.

-

δ ~25 ppm: Central methylene carbon.

-

-

Infrared (IR) Spectroscopy (Neat):

-

~2980, 2930 cm⁻¹: C-H stretching of alkyl groups.

-

~2820, 2720 cm⁻¹: Characteristic C-H stretching of the aldehyde proton (Fermi doublet).

-

~1730 cm⁻¹: Strong C=O stretching of the aldehyde.

-

~1700 cm⁻¹: Strong C=O stretching of the carbamate (Boc group).

-

~1150-1250 cm⁻¹: C-O stretching.

-

Reactivity & Chemical Stability

The reactivity of this compound is dominated by its two key functional groups.

-

The Aldehyde Moiety: The aldehyde is a highly electrophilic functional group, susceptible to nucleophilic attack.[2] Its reactivity is generally greater than that of ketones due to reduced steric hindrance and the absence of a second electron-donating alkyl group.[3] It readily undergoes:

-

Nucleophilic Addition: Reactions with Grignard reagents, organolithiums, and cyanides.

-

Reductive Amination: Formation of a new C-N bond by reaction with a primary or secondary amine, followed by reduction.

-

Wittig Reaction: Conversion to an alkene.

-

Oxidation: Easily oxidized to the corresponding carboxylic acid. This necessitates the use of mild oxidizing agents during its synthesis and careful handling to prevent air oxidation.

-

Reduction: Can be reduced to the corresponding primary alcohol, 3-(Bis(tert-butoxycarbonyl)amino)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄).

-

-

The N,N-Bis(Boc) Moiety: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[4] The N,N-bis(Boc) structure provides exceptional stability and steric bulk.

-

Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as catalytic hydrogenation.[4]

-

Deprotection: The Boc groups are readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM, or with HCl in dioxane or methanol.[5] This acidic lability makes it an excellent orthogonal protecting group in multi-step syntheses.[4]

-

-

Storage and Handling: Due to the aldehyde's sensitivity to oxidation, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated).[6] Exposure to air and light should be minimized.

Section 2: Synthesis and Purification Protocol

This compound is not commonly available commercially and is typically synthesized in a two-step sequence from 3-amino-1-propanol.

Synthetic Strategy Workflow

The overall strategy involves the exhaustive protection of the amino group of 3-amino-1-propanol, followed by the mild oxidation of the primary alcohol to the desired aldehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 3-(Bis(tert-butoxycarbonyl)amino)propan-1-ol

This procedure is adapted from standard N-Boc protection protocols.[7]

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-amino-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add triethylamine (TEA, 2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Boc Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) in DCM dropwise to the stirred solution over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the product as a colorless oil.

Experimental Protocol 2: Oxidation to this compound

This protocol uses Dess-Martin periodinane (DMP), a mild oxidant suitable for converting primary alcohols to aldehydes without over-oxidation.

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, dissolve the starting alcohol, 3-(Bis(tert-butoxycarbonyl)amino)propan-1-ol (1.0 eq), in anhydrous DCM.

-

Oxidation: Add Dess-Martin periodinane (1.2 eq) to the solution in one portion. The mixture may become slightly cloudy.

-

Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated aqueous NaHCO₃ containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 1.5x the weight of DMP used). Stir until the layers are clear.

-

Extraction: Separate the layers and extract the aqueous phase twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the pure aldehyde.

Section 3: Applications in Synthetic Chemistry

The primary utility of this compound is as a building block to install a protected 3-aminopropyl moiety onto a target molecule. This is most commonly achieved via reductive amination.

Workflow Example: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. It proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ by a mild, hydride-based reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde and is tolerant of slightly acidic conditions that favor iminium ion formation.

Caption: General workflow for reductive amination using the title compound.

Experimental Protocol 3: Reductive Amination with a Model Amine

-

Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and this compound (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.

-

Iminium Formation: If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate. A small amount of acetic acid can be added to catalyze this step.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious of initial gas evolution.

-

Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by TLC for the consumption of the limiting reagent.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir for 15 minutes, then separate the layers.

-

Extraction: Extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to yield the desired tertiary or secondary amine.

Conclusion

This compound emerges as a highly valuable, albeit specialized, synthetic intermediate. Its chemical architecture provides a unique combination of a reactive aldehyde for molecular elaboration and a robust, sterically demanding N,N-bis(Boc) protecting group. The protocols and data presented in this guide demonstrate its accessibility through a straightforward synthetic sequence and its utility in cornerstone synthetic transformations like reductive amination. For researchers in medicinal chemistry and complex molecule synthesis, a firm grasp of this reagent's properties and handling provides a reliable method for the strategic introduction of the 3-aminopropyl synthon, streamlining the path to novel molecular targets.

References

A comprehensive list of authoritative sources is provided below for further verification and exploration.

-

LookChem. Cas 58885-58-8, 3-(BOC-AMINO). [Link]

- Ereztech LLC.

-

PrepChem.com. Synthesis of 3-tert-butoxycarbonylamino-1-propanol. [Link]

-

National Institutes of Health. 3-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid - PubChem. [Link]

-

National Institutes of Health. 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid | C11H20N2O5 - PubChem. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI). [Link]

-

National Institutes of Health. 3-((Tert-butoxycarbonyl)amino)propyl methanesulfonate | C9H19NO5S | CID - PubChem. [Link]

-

Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

- Google Patents. US3855238A - Process for preparing n-tertiary-butoxycarbonyl amino acids.

-

Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. [Link]

-

ResearchGate. The reaction of tert-butoxycarbonyl amino protected amino acids with.... [Link]

-

Chemistry Stack Exchange. Order of reactivity of carbonyl compounds to Nucleophilic addition reaction. [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

-

MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

-

National Institutes of Health. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

RSC Publishing. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C .... [Link]

-

Gauth. Which of the following reactions is the least reactive to nucleophilic attack? a. di(tert. [Link]

-

National Institutes of Health. 3-[Bis(3-oxopropyl)amino]propanal | C9H15NO3 | CID 89031167 - PubChem. [Link]

Sources

- 1. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. gauthmath.com [gauthmath.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. rsc.org [rsc.org]

The Gabriel-Aldehyde Surrogate: Molecular Structure and Reactivity of N,N-DiBoc-3-aminopropanal

Introduction & Structural Analysis

N,N-DiBoc-3-aminopropanal represents a specialized class of "masked" amino aldehydes used critically in the synthesis of complex heterocycles, peptidomimetics, and linker technologies (PROTACs/ADCs).

While mono-protected amino aldehydes (e.g., N-Boc-3-aminopropanal) are common, they suffer from a critical structural liability: the remaining N-H proton. This proton allows for intermolecular hydrogen bonding and potential hemiaminal formation, leading to oligomerization and lower solubility in non-polar solvents.

The Di-Boc Advantage: By installing a second tert-butoxycarbonyl group, the nitrogen center is effectively transformed into an imidodicarbonate. This modification confers three distinct chemical advantages:

-

Aprotic Character: Removal of the N-H proton prevents hydrogen-bond-mediated dimerization.

-

Steric Shielding: The bulky Di-Boc group sterically encumbers the nitrogen, rendering it chemically inert to electrophiles that might otherwise attack a mono-carbamate.

-

Enhanced Lipophilicity: The molecule becomes highly soluble in non-polar organic solvents (Hexanes, DCM), significantly easing silica gel purification compared to its mono-Boc analog.

Molecular Specifications

| Property | Data |

| IUPAC Name | tert-butyl N-(3-oxopropyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Molecular Formula | |

| Molecular Weight | ~273.33 g/mol |

| Reactive Moiety | Terminal Aldehyde (Electrophile) |

| Protecting Group | Bis-tert-butyloxycarbonyl (Acid Labile) |

| Physical State | Colorless to pale yellow oil (typically) |

Synthesis & Purification Protocols

The synthesis of N,N-DiBoc-3-aminopropanal is rarely achieved by direct protection of the amino-aldehyde due to the instability of the free aldehyde. The standard, self-validating route involves the exhaustive protection of 3-aminopropanol followed by controlled oxidation.

Step 1: Exhaustive Protection (N-Imidodicarbonate Formation)

Reagents: 3-aminopropanol,

While mono-protection is fast, the second Boc group requires forcing conditions (DMAP catalysis and excess anhydride) because the mono-Boc nitrogen is less nucleophilic.

Step 2: Oxidation (The Critical Step)

Selection Logic: Chromic acid oxidations (Jones) are too harsh and will cleave the Boc groups. Swern oxidation is effective but generates odorous byproducts. Dess-Martin Periodinane (DMP) or Parikh-Doering oxidations are the gold standards here for preserving the acid-sensitive Di-Boc functionality.

Protocol: Parikh-Doering Oxidation of N,N-DiBoc-3-aminopropanol

This protocol is chosen for its scalability and avoidance of cryogenic temperatures required by Swern.

Reagents:

-

Substrate: N,N-DiBoc-3-aminopropanol (1.0 eq)

-

Oxidant: Sulfur trioxide pyridine complex (

, 3.0 eq) -

Solvent: DMSO / DCM (1:1 ratio)

-

Base: Diisopropylethylamine (DIPEA, 3.5 eq)

Methodology:

-

Setup: In a flame-dried round-bottom flask under

, dissolve N,N-DiBoc-3-aminopropanol in dry DMSO/DCM (0.2 M concentration). -

Activation: Cool the solution to 0°C. Add DIPEA dropwise.

-

Oxidation: Add

in three portions over 15 minutes. The solution will turn from colorless to pale yellow. -

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-3 hours.

-

Self-Validation (TLC): Monitor using 20% EtOAc/Hexanes.

-

Starting Material:

(stains with PMA). -

Product:

(stains orange with 2,4-DNP, indicating active aldehyde).

-

-

Quench: Pour into ice-cold saturated

. -

Extraction: Extract with

(Ether is preferred over DCM to leave DMSO in the aqueous phase). Wash organics with brine, dry over -

Purification: Flash chromatography on silica gel (neutralized with 1%

). Elute with 10-20% EtOAc/Hexanes.

Caution: The aldehyde is prone to oxidation in air. Store under Argon at -20°C.

Reactivity Profile & Applications

The utility of N,N-DiBoc-3-aminopropanal lies in its ability to introduce a propyl-amine linker via the aldehyde handle.

A. Reductive Amination (Primary Application)

This is the most frequent use case. The aldehyde reacts with an amine to form an imine, which is reduced to a secondary amine.[1]

-

Reagent Choice: Sodium Triacetoxyborohydride (

) is preferred over -

Mechanism:

.

B. Wittig/Horner-Wadsworth-Emmons

The aldehyde serves as an excellent electrophile for ylides, extending the carbon chain while preserving the protected nitrogen. This is vital for synthesizing unsaturated amino acid analogs.

C. Strecker Synthesis

Reaction with cyanide and an amine yields

Visualization: Synthesis and Reactivity Workflows[2]

Figure 1: Synthesis pathway (left) and divergent reactivity profile (right) of N,N-DiBoc-3-aminopropanal.[2]

Stability & Handling Guide

The "Di-Boc" group is robust against basic conditions but introduces specific stability concerns regarding the aldehyde functionality.

| Hazard | Cause | Prevention Strategy |

| Aerobic Oxidation | Aldehyde | Store under Argon/Nitrogen atmosphere. |

| Acid Sensitivity | Boc groups cleave at pH < 4. | Avoid acidic workups; use |

| Thermal Instability | Aldehydes can polymerize or decompose > 40°C. | Remove solvents at low temperature (< 30°C) under vacuum. Store at -20°C. |

| Beta-Elimination | Strong bases can trigger elimination of the amine. | Avoid strong bases (e.g., NaH, LDA) if possible. Use hindered bases (DIPEA) for reactions. |

References

-

Synthesis of Di-Boc Amines: Hernández, J. N., et al. "Efficient Synthesis of N,N-DiBoc-Amines from Primary Amines." Journal of Organic Chemistry. (General methodology for exhaustive Boc protection). [Link]

-

Parikh-Doering Oxidation Protocol: Parikh, J. R., & Doering, W. v. E. "Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide." Journal of the American Chemical Society, 89(21), 5505–5507. [Link]

-

Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Dual Protection Strategies (Review): Agami, C., & Couty, F. "The Reactivity of the N-Boc Protecting Group: An Underrated Feature." Tetrahedron, 58(14), 2701-2724. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-(Bis(tert-butoxycarbonyl)amino)propanal in Organic Solvents

Introduction

In the landscape of modern organic synthesis and drug development, 3-(Bis(tert-butoxycarbonyl)amino)propanal stands as a valuable synthetic intermediate. Its unique structure, featuring a reactive aldehyde functionality and a heavily protected amino group, makes it a key building block for the synthesis of complex nitrogen-containing molecules, including peptidomimetics and other pharmacologically active compounds. The dual tert-butoxycarbonyl (Boc) protecting groups offer robust shielding of the amine, preventing unwanted side reactions while allowing for selective deprotection under acidic conditions.[1][2]

A fundamental yet often overlooked parameter in the effective utilization of any chemical compound is its solubility. A thorough understanding of the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing efficient purification protocols (such as crystallization and chromatography), and for its formulation in subsequent applications.

This guide addresses the current gap in readily available, quantitative solubility data for this compound. We will begin by providing a theoretical assessment of its likely solubility based on its molecular structure. This is followed by a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in their own laboratory settings.

Part 1: Theoretical Assessment of Solubility

Molecular Structure Analysis

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The structure of this compound is characterized by a fascinating interplay of polar and nonpolar functionalities.

-

Nonpolar Moieties: The two tert-butoxycarbonyl (Boc) groups are the most dominant features of the molecule. Each Boc group consists of a bulky, nonpolar tert-butyl group, which significantly contributes to the hydrophobic character of the molecule. These groups will readily interact with nonpolar and moderately polar solvents through van der Waals forces.[3]

-

Polar Moiety: The aldehyde group (-CHO) at the end of the propane chain introduces a polar region to the molecule due to the electronegativity difference between the carbon and oxygen atoms. This allows for dipole-dipole interactions with polar solvents.

-

Aliphatic Backbone: The three-carbon propane chain is a nonpolar, flexible linker between the protected amine and the aldehyde.

The presence of two large, hydrophobic Boc groups is expected to significantly influence the overall solubility, likely making the compound more soluble in organic solvents than in water.

Caption: Interplay of functional groups in this compound.

Predicted Solubility Profile

Based on the structural analysis, we can predict the qualitative solubility of this compound in a range of common organic solvents. The large hydrophobic surface area imparted by the two Boc groups suggests a high affinity for nonpolar and polar aprotic solvents. Solubility in polar protic solvents may be more limited due to the disruption of the solvent's hydrogen-bonding network.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to High | The nonpolar backbone and bulky Boc groups will interact favorably with these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can interact with both the polar aldehyde and the nonpolar regions of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The hydrophobic nature of the Boc groups may limit solubility in highly hydrogen-bonded solvents. |

| Aqueous | Water | Very Low | The molecule is predominantly hydrophobic and lacks sufficient hydrogen bond donors/acceptors to be readily soluble in water.[4] |

Part 2: Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination is essential for obtaining accurate and actionable solubility data. The following protocol describes a robust and self-validating method for determining the solubility of this compound.

Detailed Step-by-Step Protocol

This protocol is based on the principle of creating a saturated solution at a constant temperature and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound

-

A range of high-purity organic solvents (see Table 1)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a Gas Chromatography (GC) system.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount is not critical, but there must be visible solid remaining after equilibration.

-

Carefully add a known volume (e.g., 2.0 mL) of each test solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a solvent-compatible syringe filter. This step is crucial to remove any suspended solid particles.

-

Dispense the filtered supernatant into a volumetric flask of appropriate size.

-

Dilute the sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of your analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of the compound of known concentrations.

-

Data Analysis:

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Caption: Experimental workflow for solubility determination.

Part 3: Data Presentation and Interpretation

Quantitative Solubility Data Table

The results of your experimental work should be compiled into a clear and organized table. This will allow for easy comparison of the solubility of this compound across different solvents.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent Class | Solvent | Measured Solubility (mg/mL) |

| Nonpolar | Toluene | |

| Hexane | ||

| Polar Aprotic | Dichloromethane (DCM) | |

| Tetrahydrofuran (THF) | ||

| Ethyl Acetate | ||

| Acetone | ||

| Dimethylformamide (DMF) | ||

| Dimethyl Sulfoxide (DMSO) | ||

| Polar Protic | Methanol | |

| Ethanol | ||

| Isopropanol |

Interpreting the Results

The experimentally determined solubility data will provide invaluable insights for the practical application of this compound.

-

For Chemical Reactions: Solvents in which the compound exhibits high solubility are excellent candidates for reaction media, as they will allow for higher concentrations of reactants and potentially faster reaction rates.

-

For Purification:

-

Crystallization: A good solvent system for crystallization is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Your data will help in identifying suitable solvents for this purpose.

-

Chromatography: The solubility data will inform the choice of solvents for preparing the sample for loading onto a chromatography column and for the selection of mobile phase components.

-

-

For Formulation: In drug development, knowing the solubility in various pharmaceutically acceptable solvents is a critical first step in developing a viable formulation.

Conclusion

While a lack of published data can be a challenge, it also presents an opportunity for rigorous scientific investigation. This guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers, scientists, and drug development professionals can generate the critical data needed to effectively utilize this important synthetic building block. The principles and methodologies outlined here are broadly applicable to the characterization of other novel compounds, reinforcing the foundational importance of solubility studies in chemical and pharmaceutical sciences.

References

-

Cooper, E. A. (1912). The Solubility of Proteins and Proteoses in Aldehydes and other Organic Solvents. Biochemical Journal, 6(5), 533–537. [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

Chankeshwara, N., & Chakraborti, A. K. (2006). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 8(15), 3259–3262. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

PubChem. 3-(3-{[(Tert-butoxy)carbonyl]amino}propanamido)propanoic acid. [Link]

-

Wipf, P., & Venkatraman, S. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. [Link]

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and identifiers for 3-(Bis(tert-butoxycarbonyl)amino)propanal

Topic: Technical Profile & Synthesis Guide: 3-(Bis(tert-butoxycarbonyl)amino)propanal Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Advanced Protection Strategies for Amino-Aldehyde Intermediates

Executive Summary & Core Identity

In the architecture of complex organic synthesis—particularly within peptidomimetic and alkaloid drug discovery—This compound represents a specialized, "doubly protected" electrophile.

While its mono-protected analog (N-Boc-3-aminopropanal , CAS 58885-60-2) is the industry-standard commodity reagent, the Bis-Boc variant (often referred to as the imidodicarbonate derivative) is deployed when the acidity of the carbamate N-H proton presents a liability. By replacing the N-H with a second Boc group, the nitrogen becomes non-nucleophilic and aprotic, preventing intramolecular cyclization and side-reactions during sensitive nucleophilic additions (e.g., Grignard or Wittig reactions) to the aldehyde.

Chemical Identifiers & Properties

The following table distinguishes the commercially ubiquitous Mono-Boc reagent from the Bis-Boc target.

| Feature | Mono-Boc Standard (Precursor/Analog) | Bis-Boc Target (Advanced Intermediate) |

| IUPAC Name | tert-Butyl (3-oxopropyl)carbamate | Di-tert-butyl (3-oxopropyl)imidodicarbonate |

| Common Name | N-Boc-3-aminopropanal | N,N-DiBoc-3-aminopropanal |

| CAS Number | 58885-60-2 | Not widely indexed (Synthesized in situ) |

| Molecular Formula | ||

| Molecular Weight | 173.21 g/mol | 273.33 g/mol |

| SMILES | CC(C)(C)OC(=O)NCCC=O | CC(C)(C)OC(=O)N(CCC=O)C(=O)OC(C)(C)C |

| Primary Utility | Reductive amination, general linker synthesis | Gabriel-type synthesis , preventing N-H deprotonation |

Critical Note on Availability: The Bis-Boc aldehyde is rarely sold as a shelf-stable reagent due to the lability of the aldehyde and the steric bulk of the Bis-Boc group. It is almost exclusively synthesized de novo from the corresponding alcohol immediately prior to use.

Synthetic Logic & Causality

Why utilize the Bis-Boc strategy? The Mono-Boc group (

The Synthesis Pathway

The robust generation of this compound follows a two-stage protocol:

-

Exhaustive Protection: Conversion of 3-aminopropanol to the Bis-Boc alcohol.

-

Controlled Oxidation: Oxidation of the alcohol to the aldehyde without over-oxidation to the carboxylic acid.

Pathway Visualization (Graphviz)

Figure 1: Stepwise synthetic route from amino-alcohol precursor to the Bis-Boc aldehyde target.

Experimental Protocols

These protocols are designed for self-validation. The intermediate checks (TLC/NMR) are critical to ensure the second Boc group is attached before proceeding to the oxidation step.

Protocol A: Synthesis of N,N-Bis(tert-butoxycarbonyl)-3-aminopropanol

Objective: Transform the nucleophilic amine into a sterically hindered, non-nucleophilic species.

Reagents:

-

3-Aminopropanol (CAS 156-87-6)

-

Di-tert-butyl dicarbonate (

) -

4-Dimethylaminopyridine (DMAP) - Catalyst for the second Boc addition

-

Acetonitrile (MeCN) or DCM

Procedure:

-

Mono-Protection: Dissolve 3-aminopropanol (10 mmol) in DCM (30 mL). Add

(11 mmol) slowly at 0°C. Stir for 2 hours.-

Checkpoint: TLC should show consumption of the polar amine.

-

-

Bis-Protection: To the crude mono-Boc mixture (or isolated intermediate), add a second portion of

(15 mmol) and DMAP (1 mmol).-

Note: The second Boc group requires catalytic DMAP and often mild heating (reflux in MeCN is faster than DCM).

-

-

Workup: Dilute with

, wash with 1M -

Validation:

NMR must show a singlet for the Boc groups integrating to 18 protons. If it integrates to ~9, the reaction stopped at Mono-Boc.

Protocol B: Swern Oxidation to the Aldehyde

Objective: Oxidation of the alcohol to the aldehyde without racemization (if chiral) or over-oxidation.

Reagents:

-

Oxalyl chloride (

eq) -

DMSO (

eq) -

Triethylamine (

, -

DCM (Anhydrous)

Procedure:

-

Activation: In a flame-dried flask under Argon, dissolve oxalyl chloride in DCM at -78°C. Add DMSO dropwise. Gas evolution (

) will occur. Stir for 15 min. -

Addition: Add the Bis-Boc Alcohol (from Protocol A) in DCM dropwise to the activated DMSO mixture. Maintain temperature < -60°C. Stir for 45 min.

-

Quench: Add

dropwise. The solution will turn cloudy (amine salts). Allow to warm to 0°C over 30 min. -

Isolation: Quench with saturated

. Extract with DCM.-

Critical Step: Do not use acidic washes, as the aldehyde can be sensitive.

-

-

Storage: Use immediately. Bis-Boc aldehydes are prone to hydration or trimerization upon prolonged storage.

Applications & Mechanistic Advantages

The Bis-Boc aldehyde is a superior electrophile in specific contexts where the Mono-Boc fails.

Comparison of Reactivity

| Reaction Type | Mono-Boc Aldehyde Behavior | Bis-Boc Aldehyde Behavior |

| Wittig Olefination | Risk: Base deprotonates NH; formation of oxazinone byproducts. | Success: No acidic proton; clean formation of alkene. |

| Grignard Addition | Risk: Grignard acts as base first (consumes 1 eq), then nucleophile. Low yield. | Success: Direct nucleophilic attack; higher yield. |

| Stability | Moderate; H-bonding can induce polymerization. | Lower; Steric bulk prevents some polymerization, but requires cold storage. |

Workflow Visualization: Wittig Olefination

Figure 2: The Bis-Boc aldehyde allows for clean olefination without competing deprotonation events.

References

-

Sigma-Aldrich. Product Specification: tert-Butyl (3-oxopropyl)carbamate (CAS 58885-60-2).Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11414109 (Mono-Boc Alcohol Precursor).Link

-

World Intellectual Property Organization. Patent WO2008008022A1: Isoindoline derivatives. (Describes the synthesis and use of di-tert-butyl (3-hydroxypropyl)imidodicarbonate). Link

-

Organic Syntheses. Oxidation of Alcohols by Activated DMSO (Swern Oxidation). Coll. Vol. 7, p. 258 (1990). Link

Physical characteristics of 3-(Bis(tert-butoxycarbonyl)amino)propanal solid vs oil

An In-depth Technical Guide to the Physical Characteristics of 3-(Bis(tert-butoxycarbonyl)amino)propanal: Solid vs. Oil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in synthetic organic chemistry, valued for its role in the elaboration of complex nitrogen-containing molecules. A common challenge encountered by researchers is the isolation of this compound in two distinct physical forms: a crystalline solid and a viscous oil. This technical guide provides an in-depth analysis of the factors governing the physical state of this compound, offering insights into the underlying chemical principles and practical guidance for its handling and characterization. By understanding the interplay of purity, solvent effects, and conformational properties, chemists can achieve greater control over the synthesis and downstream applications of this versatile amino aldehyde.

Introduction to this compound

This compound, also known as 3-(di-Boc-amino)propanal, is a synthetic intermediate characterized by a propanal backbone with the amino group protected by two tert-butoxycarbonyl (Boc) groups. This dual protection confers significant steric bulk and modulates the electronic properties of the nitrogen atom, rendering the compound a stable and versatile synthon. Unlike primary or secondary amino aldehydes that are prone to self-condensation, the di-Boc protection provides enhanced stability, making it a more reliable reagent in multi-step syntheses.[1]

The aldehyde functionality serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, including aldol additions, Wittig reactions, and reductive aminations. The di-Boc protected amine is stable under a range of reaction conditions but can be deprotected under acidic conditions to liberate the primary amine for further functionalization.[2] This orthogonal reactivity makes 3-(di-Boc-amino)propanal a valuable precursor for the synthesis of pharmaceuticals, peptidomimetics, and other biologically active compounds.

The frequent observation of this compound as either a solid or an oil has prompted a need for a deeper understanding of its physical properties. This guide will explore the scientific principles that dictate its physical form and provide actionable protocols for researchers.

The Dichotomy of Physical State: Solid vs. Oil

The isolation of an organic compound as either a crystalline solid or an amorphous oil is governed by the efficiency of its molecules to pack into a well-ordered crystal lattice. For this compound, several factors can influence this process.

The Role of Purity and Residual Solvents

The presence of even minor impurities can significantly disrupt the long-range order required for crystallization, often resulting in the formation of an oil.[3] Similarly, residual solvents from the reaction workup or purification can interfere with crystal lattice formation.[4][5] Given that the synthesis of 3-(di-Boc-amino)propanal involves the use of various solvents, their incomplete removal is a common reason for obtaining an oily product.

Crystallization Kinetics and Seeding

For many Boc-protected amino acids and their derivatives, crystallization from a purified, yet oily, state can be a kinetically slow process. In such cases, the introduction of a "seed crystal" can induce crystallization by providing a template for the ordered arrangement of molecules.[6][7] This technique is often employed when a compound has a high barrier to nucleation but is thermodynamically more stable as a solid.

Conformational Flexibility

The two bulky Boc groups and the rotatable bonds in the propanal chain introduce a degree of conformational flexibility to the molecule. If multiple low-energy conformations exist, it can be more challenging for the molecules to adopt the single, uniform conformation required for packing into a crystal lattice. This can favor the amorphous, oily state.

Intermolecular Interactions

The ability of 3-(di-Boc-amino)propanal molecules to interact with each other through dipole-dipole interactions and van der Waals forces is crucial for the formation of a stable crystal lattice. The bulky Boc groups may sterically hinder optimal packing, while the polar aldehyde and carbamate functionalities provide sites for electrostatic interactions. The balance of these forces will ultimately determine the melting point and physical state of the compound.

Comparative Analysis: Solid vs. Oil

The following table summarizes the key characteristics and practical implications of isolating this compound as a solid versus an oil.

| Feature | Solid Form | Oil Form |

| Appearance | Crystalline, white to off-white solid. | Colorless to pale yellow, viscous oil. |

| Purity | Generally higher purity. The process of crystallization itself is a purification step. | May contain residual solvents or other impurities that inhibit crystallization.[3][4] |

| Handling | Easier to weigh and handle accurately. Less prone to adhesion to surfaces. | More challenging to handle and weigh precisely. Can be viscous and sticky. |

| Stability | Typically more stable for long-term storage due to the well-defined crystal lattice. | May be more susceptible to degradation over time, especially if impurities are present.[8][9] |

| Characterization | Sharp melting point. Amenable to X-ray crystallography for definitive structure elucidation. | No sharp melting point. Characterized primarily by spectroscopic methods (NMR, IR, MS). |

| Downstream Reactions | Dissolves more predictably in solvents. Easier to ensure accurate stoichiometry. | May introduce unknown impurities into subsequent reactions. Residual solvents can affect reaction kinetics. |

Experimental Protocols

Protocol for the Synthesis and Purification of this compound

This protocol describes a general method for the synthesis of 3-(di-Boc-amino)propanal, which can result in either a solid or an oil upon initial isolation.

-

Protection of 3-Amino-1-propanol: To a solution of 3-amino-1-propanol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or DMAP) and di-tert-butyl dicarbonate (Boc)₂O.[2]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a mild aqueous acid (e.g., NH₄Cl solution) and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. At this stage, the crude 3-(di-Boc-amino)-1-propanol is often obtained as an oil.

-

Oxidation to the Aldehyde: Dissolve the crude alcohol in a suitable solvent (e.g., dichloromethane) and treat with a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).

-

Purification: After the oxidation is complete, purify the crude product by flash column chromatography on silica gel.

-

Isolation: After chromatography, concentrate the fractions containing the pure product under reduced pressure. The final product may be isolated as an oil. To obtain a solid, proceed to the crystallization protocol.

Protocol for the Crystallization of Oily this compound

This protocol provides a method for inducing the crystallization of the oily form of the compound.

-

Ensure High Purity: The starting oil should be of high purity, as confirmed by NMR spectroscopy. If necessary, re-purify by column chromatography.

-

Solvent Removal: Ensure all residual solvents are thoroughly removed by drying the oil under high vacuum for an extended period.

-

Induce Crystallization:

-

Method A (Seeding): If available, add a small seed crystal of solid 3-(di-Boc-amino)propanal to the oil.[6][7]

-

Method B (Solvent Trituration): Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether or dichloromethane) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes cloudy. Allow the mixture to stand, often at a reduced temperature (e.g., 4 °C), to promote crystal formation.

-

-

Isolation of the Solid: Collect the resulting solid by filtration, wash with a small amount of the poor solvent, and dry under vacuum.

Visualization of Key Concepts

Factors Influencing the Physical State

The following diagram illustrates the factors that can lead to the isolation of this compound as either a solid or an oil.

Caption: Factors influencing the physical state of 3-(di-Boc-amino)propanal.

Conclusion

The physical state of this compound as a solid or an oil is not indicative of two different chemical entities but rather a reflection of the purity, absence of residual solvents, and the success of the crystallization process. While the oily form can be used in subsequent reactions, the crystalline solid is generally preferred due to its higher purity, ease of handling, and enhanced stability. By employing rigorous purification techniques and appropriate crystallization methods, such as seeding or solvent trituration, researchers can reliably obtain the solid form of this valuable synthetic intermediate, leading to more reproducible and reliable results in their synthetic endeavors.

References

-

Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids. PMC. [Link]

- CN112661672A - Crystallization method of Boc-amino acid.

-

Configurational stability of N-protected .alpha.-amino aldehydes. Journal of the American Chemical Society. [Link]

-

Crystallization method of Boc-amino acid - Eureka. Patsnap. [Link]

-

Aminoaldehydes and aminoketones. Wikipedia. [Link]

-

α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society. [Link]

-

Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. ResearchGate. [Link]

-

Configurational Stability of N-Protected a-Amino Aldehydes. American Chemical Society. [Link]

-

Pseudo-Polymorphism in 2-Pyridylmethoxy Cone Derivatives of p-tert-butylcalix[7]arene and p-tert-butylhomooxacalix[n]arenes. MDPI. [Link]

-

Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

-

1.6: Physical properties of organic compounds. Chemistry LibreTexts. [Link]

-

Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Macmillan Group - Princeton University. [Link]

-

Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. American Chemical Society. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Solvent effects in organic chemistry-recent Developments. ResearchGate. [Link]

-

Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. ResearchGate. [Link]

-

Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science. [Link]

-

N-Boc-protected amino aldehydes 1-6. ResearchGate. [Link]

-

Factors Influencing the Retention of Organic Solvents in Products Freeze-Dried From Co-Solvent Systems. PubMed. [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Physical Properties of Organic Solvents. Utah Tech University. [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]

-

An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine,. Quick Company. [Link]

-

Modified tert-butyloxycarbonyl(BOC) derivatives as new aminoprotecting groups. Semantic Scholar. [Link]

- EP2468712A1 - Method for producing and purifying 3-aminopropanol.

-

Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

Sources

- 1. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Residual Organic Solvent Analysis in Nanoformulations Using Headspace Gas Chromatography - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Factors Influencing the Retention of Organic Solvents in Products Freeze-Dried From Co-Solvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Technical Safety & Handling Guide: 3-(Bis(tert-butoxycarbonyl)amino)propanal

The following technical guide details the safety, handling, and application protocols for 3-(Bis(tert-butoxycarbonyl)amino)propanal .

Preface: The "Invisible" Intermediate

This compound (N,N-DiBoc-3-aminopropanal) is a specialized synthetic intermediate. Unlike its mono-protected counterpart, the bis-Boc variant lacks an acidic proton on the nitrogen atom, rendering it chemically distinct. It is frequently employed in complex total syntheses where the nucleophilicity or acidity of a mono-carbamate (NH-Boc) would interfere with sensitive steps (e.g., Mitsunobu reactions or base-mediated alkylations).

Because this compound is often synthesized in situ or on a small scale, definitive public Safety Data Sheets (SDS) are rare. This guide interpolates data from analogous aldehyde/carbamate structures and applies rigorous chemical logic to establish a safe handling framework.

PART 1: Chemical Identity & Specifications[1]

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | N,N-DiBoc-3-aminopropanal; Di-tert-butyl (3-oxopropyl)imidodicarbonate |

| Molecular Formula | C₁₃H₂₃NO₅ |

| Molecular Weight | ~273.33 g/mol |

| CAS Number | Not widely listed (Analogous to Mono-Boc: 58885-58-8) |

| Physical State | Viscous colorless to pale yellow oil (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water |

PART 2: Hazard Identification & Risk Assessment[1]

While no specific GHS classification exists for this exact structure, the functional groups dictate the following risk profile. Treat this substance as a Reactive Intermediate .

Core Hazards (GHS Classification - Interpolated)

-

Skin Irritation (Category 2): Aldehydes are inherently irritating to cutaneous tissue.

-

Eye Irritation (Category 2A): High probability of causing serious eye irritation upon contact.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation is likely if aerosols or vapors are inhaled.[1]

-

Sensitization: Aldehydes are known sensitizers; repeated exposure may cause allergic reactions.

Chemical-Specific Risks

-

Oxidative Instability: The aldehyde moiety (-CHO) is prone to air-oxidation, converting the compound into the corresponding carboxylic acid (3-(Bis(Boc)amino)propanoic acid), which alters stoichiometry and reactivity.

-

Thermal Decomposition: The bis-Boc group is sterically crowded and less thermally stable than a mono-Boc group. Exposure to temperatures >80°C (or even lower under vacuum) may induce decomposition to isobutylene and CO₂.

-

Acid Sensitivity: Extremely sensitive to Brønsted and Lewis acids. Contact with trace acid (e.g., from unneutralized chloroform) will cleave the Boc groups.

PART 3: Handling & Storage Protocols[1][7]

The Golden Rule: Treat as an Air-Sensitive, Thermally Labile Oil.

Storage Protocol: The "Inert Chain"

-

Temperature: Store at -20°C . Low temperature retards both oxidation and spontaneous thermal deprotection.

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage to prevent oxygen diffusion.

Handling SOP (Standard Operating Procedure)

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation (which can hydrate the aldehyde).

-

Transfer: Use a gas-tight syringe or cannula transfer techniques. Do not pour.

-

Solvent Choice: Use anhydrous, non-acidic solvents (DCM, THF). Avoid protic solvents if long reaction times are expected to prevent hemiacetal formation.

Emergency Response

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][2] Seek immediate medical attention.

-

Skin Contact: Wash with soap and water.[1][2] Do not use alcohol (may enhance absorption).

-

Spill: Absorb with inert material (vermiculite/sand). Do not use sawdust (fire risk with aldehydes). Neutralize waste with dilute aqueous bisulfite if necessary to quench the aldehyde.

PART 4: Synthesis & Application Context

Understanding why this compound is used helps enforce how it is handled.

Why Bis-Boc?

The bis-Boc group removes the Hydrogen bond donor capability of the nitrogen.

-

Mono-Boc (R-NH-Boc): The NH is acidic (pKa ~17). Strong bases (NaH, KHMDS) will deprotonate it, causing side reactions.

-

Bis-Boc (R-N(Boc)₂): No acidic proton. Completely inert to base, allowing alkylation or Wittig reactions on the aldehyde end without touching the amine.

Visual Workflow: Safe Synthesis & Utilization

Figure 1: Synthesis pathway and critical control points for N,N-DiBoc-3-aminopropanal. Note the requirement for mild oxidation to preserve the acid-sensitive Boc groups.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on Boc stability and cleavage conditions).

-

Agami, C., et al. (2002). "Use of N,N-di-Boc-protected amines in synthesis." Tetrahedron, 58(14), 2701-2724. (Review of the stability and utility of bis-Boc amines).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for 3-(Boc-amino)propanal (Analogous). (Used for baseline aldehyde hazard interpolation).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Propanal, 3-amino- (Parent amine data).

Sources

The Synthetic Utility of 3-(Bis(tert-butoxycarbonyl)amino)propanal: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of 3-(Bis(tert-butoxycarbonyl)amino)propanal, a versatile and valuable building block in modern organic synthesis. The strategic implementation of the N,N-di-Boc protecting group confers unique stability and reactivity to this β-amino aldehyde, enabling its application in the stereocontrolled synthesis of complex nitrogen-containing molecules. This document will detail the synthesis of this aldehyde, the rationale behind the dual protection strategy, and its applications in key synthetic transformations. Detailed experimental protocols, mechanistic insights, and data summaries are provided to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this reagent.

Introduction: The Strategic Advantage of N,N-di-Boc-β-Alaninal

Amino aldehydes are highly sought-after intermediates in organic synthesis due to their bifunctional nature, serving as precursors to a wide array of pharmaceuticals and biologically active compounds.[1] However, their inherent instability, arising from the propensity for self-condensation and polymerization, necessitates the use of protecting groups for the amine functionality.[2] While mono-protection is common, the use of a bis(tert-butoxycarbonyl) (di-Boc) group on the nitrogen of 3-aminopropanal offers distinct advantages.

The presence of two sterically demanding Boc groups effectively shields the nitrogen, preventing its participation in undesired side reactions such as imine formation or aza-Michael additions with the aldehyde. This enhanced stability allows for a broader range of transformations to be performed on the aldehyde moiety with high fidelity. Furthermore, the di-Boc group can influence the conformational preferences of the molecule, which can be exploited in stereoselective synthesis. This guide will illuminate the practical synthesis and application of this compound, a reagent of growing importance.

Synthesis of this compound

The synthesis of the target aldehyde is a two-step process starting from the commercially available 3-amino-1-propanol. The first step involves the exhaustive N-Boc protection of the amino group, followed by the mild oxidation of the primary alcohol to the desired aldehyde.

Step 1: Synthesis of 3-(N,N-Bis(tert-butoxycarbonyl)amino)propan-1-ol

The initial step is the protection of the amino group of 3-amino-1-propanol. While mono-Boc protection is straightforward, driving the reaction to the di-Boc protected product requires specific conditions to overcome the steric hindrance and the decreased nucleophilicity of the mono-Boc protected amine.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Excess Di-tert-butyl dicarbonate ((Boc)₂O): A significant excess of the Boc-protection reagent is necessary to drive the equilibrium towards the formation of the di-protected product.

-

Base Catalyst: A non-nucleophilic base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) is often employed to facilitate the reaction. DMAP is particularly effective in catalyzing the second Boc addition.[3]

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the (Boc)₂O and to ensure good solubility of the reactants.

Detailed Experimental Protocol:

-

To a stirred solution of 3-amino-1-propanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.5 M) is added triethylamine (2.5 eq.).

-

The solution is cooled to 0 °C in an ice bath.

-

Di-tert-butyl dicarbonate ((Boc)₂O, 2.5 eq.) is added portionwise over 30 minutes.

-

A catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.) is added.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC until the starting material and the mono-Boc intermediate are consumed.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(N,N-Bis(tert-butoxycarbonyl)amino)propan-1-ol as a colorless oil or a white solid.

Step 2: Oxidation to this compound

The oxidation of the primary alcohol to the aldehyde is a critical step that requires mild conditions to avoid over-oxidation to the carboxylic acid and to prevent any degradation of the Boc protecting groups. The Dess-Martin periodinane (DMP) oxidation and the Swern oxidation are the methods of choice for this transformation due to their high yields, mild reaction conditions, and excellent functional group tolerance.[4][5][6][7]

Reaction Scheme:

The Dess-Martin oxidation is a highly reliable and experimentally convenient method for the oxidation of primary alcohols to aldehydes.[4]

Detailed Experimental Protocol:

-

To a stirred solution of 3-(N,N-Bis(tert-butoxycarbonyl)amino)propan-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C is added sodium bicarbonate (2.0 eq.).

-

Dess-Martin periodinane (1.2 eq.) is added in one portion.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

The mixture is stirred vigorously for 30 minutes until the layers become clear.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude aldehyde is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

The Swern oxidation is another powerful method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[5][6]

Detailed Experimental Protocol:

-

A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 0.5 M) is cooled to -78 °C.

-

A solution of dimethyl sulfoxide (DMSO, 2.0 eq.) in DCM is added dropwise, and the mixture is stirred for 15 minutes.

-

A solution of 3-(N,N-Bis(tert-butoxycarbonyl)amino)propan-1-ol (1.0 eq.) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.

-

Triethylamine (5.0 eq.) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude aldehyde is purified by flash column chromatography on silica gel.

Physicochemical and Spectroscopic Data

A summary of the expected physicochemical and spectroscopic data for the key compounds is presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected IR (cm⁻¹) |

| 3-(N,N-Bis(tert-butoxycarbonyl)amino)propan-1-ol | C₁₃H₂₅NO₅ | 275.34 | Colorless oil or white solid | ~3.6 (t, 2H), ~3.5 (t, 2H), ~1.8 (m, 2H), 1.45 (s, 18H) | ~153, ~82, ~60, ~38, ~30, ~28 | 3400 (O-H), 2980, 1750 (C=O), 1690 (C=O) |

| This compound | C₁₃H₂₃NO₅ | 273.32 | Colorless oil | ~9.8 (s, 1H), ~3.8 (t, 2H), ~2.8 (t, 2H), 1.45 (s, 18H) | ~201, ~153, ~82, ~42, ~35, ~28 | 2980, 2720 (C-H aldehyde), 1750 (C=O), 1690 (C=O) |

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable C3 building block for the synthesis of a variety of nitrogen-containing compounds. The di-Boc group ensures the stability of the aldehyde and prevents unwanted reactivity of the nitrogen atom, allowing for clean and predictable transformations.

Synthesis of Unnatural β-Amino Acids and Derivatives

This compound can serve as a precursor to various unnatural β-amino acids and their derivatives, which are important components of peptidomimetics and other biologically active molecules.

Workflow for the Synthesis of a β-Amino Acid Derivative:

Caption: Synthetic routes from the aldehyde to β-amino acid derivatives.

Aza-Michael Additions

While the di-Boc group is designed to be non-nucleophilic, selective deprotection to the mono-Boc derivative in situ, or prior to the reaction, would furnish a nucleophilic amine that can participate in aza-Michael additions to α,β-unsaturated carbonyl compounds. This provides a route to more complex amino compounds.[8]

Synthesis of Heterocyclic Compounds

The aldehyde functionality of this compound can be utilized in cyclization reactions to form various heterocyclic scaffolds. For instance, reductive amination followed by intramolecular cyclization can lead to the formation of substituted piperidines or other nitrogen-containing rings.

Logical Relationship for Heterocycle Synthesis:

Caption: Pathway to N-heterocycles via reductive amination and cyclization.

Conclusion

This compound is a stable and versatile synthetic intermediate with significant potential in organic synthesis. The di-Boc protecting group strategy effectively masks the nucleophilicity of the amino group, allowing for a wide range of chemical manipulations of the aldehyde functionality. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering researchers a solid foundation for incorporating this valuable building block into their synthetic strategies for the development of novel pharmaceuticals and other functional molecules. The detailed protocols and mechanistic rationale are intended to facilitate its immediate and effective use in the laboratory.

References

-

PrepChem.com. Synthesis of 3-tert-butoxycarbonylamino-1-propanol. Available from: [Link]

-

Royal Society of Chemistry. †Electronic Supplementary Information (ESI). Available from: [Link]

- Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N'-di(Boc)-Protected Guanidines. Synthesis, 1994(06), 579–582.

-

Chemistry Steps. Swern Oxidation. Available from: [Link]

-

Michigan State University. Swern Oxidation Procedure. Available from: [Link]

-

ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Available from: [Link]

-

SciSpace. Molecular structure, spectroscopic investigation (FT-IR, 1H NMR, 13C NMR and Mass) and quantum chemical calculations of Ruthenium(II) complex with isonicotinic acid hydrazide. Available from: [Link]

-

NROChemistry. Swern Oxidation: Reaction Mechanism. Available from: [Link]

-

Organic Syntheses. Synthesis of α-Bromoacetyl MIDA Boronate. Available from: [Link]

-

Chemistry Stack Exchange. Dess–Martin oxidation work up. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available from: [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

-

Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Available from: [Link]

-

PubMed. Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Available from: [Link]

-

EHU. Catalytic Asymmetric aza-Michael and aza-Henry Reactions. Ph. D. Thesis By Rajkumar Halder. Available from: [Link]

-

ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available from: [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Organic Syntheses. (S)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER. Available from: [Link]

-

National Institutes of Health. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Available from: [Link]

-

SciSpace. An Efficient Protocol for Accessing beta-Amino Dicarbonyl Compounds through aza-Michael Reaction. Available from: [Link]

-

Royal Society of Chemistry. Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Available from: [Link]

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.

-

ResearchGate. The plausible reaction mechanism for the aza‐Michael addition catalyzed... Available from: [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

-

ResearchGate. The reaction of tert-butoxycarbonyl amino protected amino acids with... Available from: [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available from: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

- Mayr, H., & Ofial, A. R. (2005). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.

-

National Institutes of Health. Stereocontrolled synthesis of some novel functionalized heterocyclic amino ester and amide derivatives with multiple stereocenters. Available from: [Link]

-

Open Research Online. Synthesis of Novel Heterocyclic a-Amino Acids. Available from: [Link]

-

Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available from: [Link]

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. rsc.org [rsc.org]

- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scispace.com [scispace.com]

The Dichotomy of Protection: A Technical Guide to Mono-Boc vs. Bis-Boc Aminopropanal in Drug Development

In the intricate landscape of pharmaceutical synthesis and drug development, the judicious selection of protecting groups is a cornerstone of success. Among the myriad of available options, the tert-butoxycarbonyl (Boc) group has established itself as a versatile and reliable shield for amine functionalities. This guide delves into the nuanced differences between mono-Boc and bis-Boc protected 3-aminopropanal, two critical building blocks in the synthesis of complex bioactive molecules. We will explore their synthesis, comparative properties, and strategic applications, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Importance of Boc Protection in Aminopropanal Chemistry

3-Aminopropanal is a bifunctional molecule of significant interest, featuring a reactive aldehyde and a primary amine. This combination makes it a valuable synthon for introducing aminopropyl moieties into larger molecules, a common structural motif in many pharmaceuticals. However, the inherent reactivity of the free amine necessitates protection to prevent undesired side reactions, such as self-condensation or reaction with electrophilic reagents intended for the aldehyde. The Boc group, with its steric bulk and acid-lability, offers a robust solution for this challenge.[1][2] The choice between a single (mono-Boc) or double (bis-Boc) protection strategy on the nitrogen atom, however, fundamentally alters the chemical behavior and synthetic utility of the resulting aminopropanal derivative.

Synthesis of Mono-Boc and Bis-Boc Aminopropanals: A Tale of Two Strategies

The preparation of mono-Boc and bis-Boc aminopropanals typically starts from a common precursor, 3-amino-1-propanol. The divergent synthetic pathways highlight the fundamental principles of amine protection.

Synthesis of N-(tert-butoxycarbonyl)-3-aminopropanal (Mono-Boc-aminopropanal)

The synthesis of the mono-Boc derivative is a straightforward two-step process.

Step 1: Mono-Boc Protection of 3-Amino-1-propanol. The selective mono-protection of the primary amine in 3-amino-1-propanol can be achieved with high efficiency using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate, in a suitable solvent like dichloromethane (DCM) or a water-acetone mixture.[3] The reaction proceeds readily at room temperature.

Step 2: Oxidation to the Aldehyde. The resulting N-Boc-3-amino-1-propanol is then oxidized to the corresponding aldehyde. A variety of mild oxidizing agents can be employed to avoid over-oxidation to the carboxylic acid. Swern oxidation, Dess-Martin periodinane (DMP), or TEMPO-catalyzed aerobic oxidation are all effective methods that are compatible with the Boc protecting group.[4]

Experimental Protocol: Synthesis of N-Boc-3-aminopropanal

Part A: N-(tert-butoxycarbonyl)-3-amino-1-propanol

-

To a stirred solution of 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

-